EN219 is a fully synthetic covalent ligand designed to target the E3 ubiquitin ligase RNF114, facilitating targeted protein degradation. This compound is notable for its ability to recruit RNF114, which plays a critical role in the ubiquitin-proteasome system, a key mechanism for protein regulation within cells. EN219 has a molecular weight of 456.56 g/mol and its chemical formula is C17H13Br2ClN2O. The compound appears as a solid and is soluble in dimethyl sulfoxide at concentrations up to 10 mM .
EN219 is classified as a synthetic organonitrogen compound, specifically designed for use in biochemical research and applications such as targeted protein degradation. It is primarily utilized in laboratory settings and is not intended for human use . The compound's classification highlights its function within the realm of chemical biology, particularly in the development of proteolysis targeting chimeras (PROTACs) which exploit the ubiquitin-proteasome pathway for selective degradation of proteins.
The synthesis of EN219 involves several proprietary methods that incorporate an E3 ubiquitin ligase ligand along with a linker suitable for PROTAC applications. While specific reaction conditions are not publicly disclosed, it is known that the synthesis requires careful control of reaction parameters to ensure the formation of stable covalent bonds between the ligand and linker components .
The production typically occurs in specialized laboratories equipped to handle complex organic synthesis, ensuring high purity and efficacy through stringent quality control measures.
The molecular structure of EN219 features a complex arrangement that includes multiple halogen atoms (bromine and chlorine), contributing to its reactivity and binding properties. The structural data indicates that EN219 targets an N-terminal cysteine residue on RNF114, which is crucial for its mechanism of action. This specificity allows EN219 to inhibit RNF114-mediated autoubiquitination effectively, with an IC50 value of 470 nM .
EN219 participates in several types of chemical reactions:
Common reagents used in reactions involving EN219 include oxidizing agents, reducing agents, and various solvents. The specific conditions—such as temperature and pressure—are tailored to achieve desired outcomes based on the nature of the reagents used .
EN219 functions by recruiting E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This process mimics natural products like nimbolide but offers a more tunable chemical scaffold for targeted degradation applications. The mechanism involves forming a ternary complex between the E3 ligase, the target protein, and EN219 itself, facilitating efficient protein turnover .
EN219 exhibits properties typical of covalent ligands, including reactivity with nucleophilic sites on target proteins. Its halogenated structure contributes to its chemical stability and binding affinity .
EN219 is primarily utilized in scientific research focused on targeted protein degradation. It serves as a valuable tool in drug discovery, particularly in developing PROTACs that selectively degrade specific proteins involved in various diseases, including cancer. By leveraging its ability to recruit E3 ligases like RNF114, researchers can explore novel therapeutic strategies aimed at modulating protein levels within cells .
The ubiquitin-proteasome system operates through a sequential enzymatic cascade: E1 activating enzymes transfer ubiquitin to E2 conjugating enzymes, which then cooperate with E3 ubiquitin ligases to mediate the covalent attachment of ubiquitin chains to specific substrate proteins [4]. Polyubiquitinated proteins are subsequently recognized and degraded by the 26S proteasome complex. With over 600 E3 ligases encoded in the human genome, these enzymes determine substrate specificity through specialized substrate recognition domains [3]. Despite this diversity, current targeted protein degradation platforms predominantly exploit only a handful of E3 ligases—primarily Cereblon and Von Hippel-Lindau—creating significant limitations regarding tissue-specific expression, substrate scope, and potential resistance mechanisms [3].
Table 1: Key Characteristics of Major E3 Ligases Utilized in Targeted Protein Degradation
E3 Ligase | Ligand Type | Cellular Function | Current Limitations in TPD |
---|---|---|---|
Cereblon (CRBN) | Small molecule (e.g., thalidomide derivatives) | Regulation of developmental proteins | Limited to specific tissue expression; teratogenicity concerns |
Von Hippel-Lindau (VHL) | Peptide mimetics | Oxygen-sensing pathway | Poor blood-brain barrier penetration; larger molecular scaffolds |
RNF114 | Covalent ligands (e.g., EN219) | Immune regulation; DNA damage response | Emerging platform with expanding utility |
MDM2 | Nutlin derivatives | p53 regulation | Complex synthesis; high lipophilicity |
IAPs | Bestatin/LCL-161 derivatives | Apoptosis regulation | Simultaneous degradation of ligase and target |
EN219 emerges as a strategically designed covalent modifier of the E3 ubiquitin ligase RNF114, a zinc finger protein implicated in DNA damage response and immune signaling pathways. Discovered through chemoproteomic screening approaches, EN219 features a reactive electrophilic warhead that forms a specific, irreversible bond with a cysteine residue (Cys8) within the RNF114 zinc finger domain [2]. This covalent engagement strategy fundamentally differs from traditional non-covalent E3 ligands by offering several distinct advantages: prolonged residence time at the target ligase, enhanced complex stability, and the ability to achieve efficient degradation with potentially lower compound concentrations [2].
The molecular architecture of EN219 incorporates three critical elements: (1) a cysteine-reactive acrylamide warhead enabling covalent bond formation with RNF114, (2) a rigid aromatic core providing optimal spatial orientation for ligase engagement, and (3) a terminal alkyne handle serving as a chemical tether for linker conjugation in bifunctional degrader design [2]. This strategic configuration allows EN219 to function as both a chemical probe for RNF114 biology and a versatile building block for constructing novel Proteolysis-Targeting Chimeras targeting previously inaccessible proteins.
The incorporation of EN219-based RNF114 ligands into Proteolysis-Targeting Chimera design addresses several critical limitations inherent to current targeted protein degradation platforms. First, RNF114 exhibits a favorable tissue distribution profile with particularly high expression in immune cells and the central nervous system, potentially enabling tissue-selective degradation approaches that are unattainable with Cereblon or Von Hippel-Lindau-based degraders [2]. Second, as a single-subunit RING-type E3 ligase, RNF114 operates without the requirement for multi-subunit complex assembly, potentially simplifying the ternary complex formation necessary for efficient substrate ubiquitination [3].
Table 2: Advantages of RNF114 Recruitment via EN219 in Degrader Design
Design Parameter | EN219-RNF114 Platform Advantage | Therapeutic Implication |
---|---|---|
Binding Mechanism | Covalent engagement ensures prolonged complex stability | Reduced dosing frequency; lower effective concentrations |
Ligand Size | Compact molecular scaffold | Improved drug-like properties and bioavailability |
Tissue Distribution | High expression in brain and immune tissues | Potential for CNS and autoimmune disease applications |
"Undruggable" Targets | Novel binding interface distinct from CRBN/VHL | Access to resistance mutations against conventional degraders |
Catalytic Efficiency | Enhanced ubiquitin transfer kinetics | Broader substrate scope including aggregation-prone proteins |
Critically, RNF114-based degraders circumvent the primary resistance mechanisms observed with Cereblon-directed therapies, where mutations in substrate binding domains frequently undermine therapeutic efficacy [3]. The covalent mechanism enabled by EN219 provides an additional strategic advantage against potential resistance mutations, as the irreversible binding mode maintains ligase engagement even when non-covalent interactions might be compromised [2]. This approach has demonstrated particular promise in degrading transcription factors and scaffolding proteins that lack deep binding pockets—protein classes historically considered "undruggable" through conventional occupancy-based therapeutics [2]. The expanding chemical toolbox around RNF114, with EN219 as a foundational building block, represents a significant advance toward realizing the full potential of targeted protein degradation across diverse therapeutic areas.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: